An In-Depth Technical Guide to 2-Methylthiazole-5-carbaldehyde
An In-Depth Technical Guide to 2-Methylthiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methylthiazole-5-carbaldehyde, a versatile heterocyclic compound with significant applications in pharmaceutical and chemical research. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and explores its role as a key intermediate in the development of bioactive molecules.
Core Compound Identity and Properties
2-Methylthiazole-5-carbaldehyde, identified by the CAS number 1003-60-7 , is a pivotal building block in organic synthesis.[1][2] Its structure, featuring a thiazole ring substituted with a methyl and a formyl group, imparts unique reactivity and makes it a valuable precursor for a diverse range of molecular scaffolds.
Physicochemical Data
The key physical and chemical properties of 2-Methylthiazole-5-carbaldehyde are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 1003-60-7 |
| Molecular Formula | C₅H₅NOS |
| Molecular Weight | 127.17 g/mol [3] |
| Appearance | Yellow to light brown solid |
| Melting Point | 40 - 43 °C |
| Boiling Point | 219.0 ± 13.0 °C at 760 mmHg |
| Density | 1.3 ± 0.1 g/cm³ |
| Purity | ≥95% (HPLC)[1] |
Structural Information
| Identifier | Value |
| IUPAC Name | 2-methyl-1,3-thiazole-5-carbaldehyde[3] |
| SMILES | CC1=NC=C(S1)C=O[3] |
| InChI | InChI=1S/C5H5NOS/c1-4-6-2-5(3-7)8-4/h2-3H,1H3[3] |
Applications in Research and Development
2-Methylthiazole-5-carbaldehyde is a versatile intermediate with applications spanning multiple domains of chemical and pharmaceutical science.
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Pharmaceutical Development: It serves as a crucial starting material in the synthesis of a variety of pharmaceuticals.[1][2] The thiazole moiety is a well-established pharmacophore found in numerous approved drugs, and this compound provides a convenient entry point for the elaboration of more complex, biologically active molecules, including antimicrobial and anticancer agents.[1][2]
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Agrochemicals: This compound is also utilized in the formulation of agrochemicals, contributing to the development of novel pesticides and herbicides for crop protection.[2]
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Flavor and Fragrance Industry: Due to its distinct aromatic profile, 2-Methylthiazole-5-carbaldehyde is employed as a flavoring agent in the food industry and as a component in fragrance formulations.[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of 2-Methylthiazole-5-carbaldehyde, adapted from established procedures for related thiazole derivatives.
Synthesis of 2-Methylthiazole-5-carbaldehyde
A common and effective method for the synthesis of the 2-methylthiazole core is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound. The subsequent introduction or modification of the formyl group at the 5-position can be achieved through various established organic transformations.
A plausible multi-step synthetic workflow is outlined below:
Caption: A generalized synthetic workflow for 2-Methylthiazole-5-carbaldehyde.
Experimental Procedure (Adapted from Hantzsch Thiazole Synthesis):
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve thioacetamide in a suitable solvent such as ethanol or acetonitrile.
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Addition of α-Halocarbonyl: To the stirred solution, add an appropriate α-halocarbonyl compound (e.g., ethyl 2-chloroacetoacetate) dropwise at room temperature. An exothermic reaction may be observed.
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Cyclization: After the initial reaction subsides, heat the mixture to reflux for several hours to facilitate the cyclization and formation of the thiazole ring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the 2-methylthiazole ester.
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Reduction to Aldehyde: The purified ester is then dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to -78 °C under an inert atmosphere. A reducing agent such as Diisobutylaluminium hydride (DIBAL-H) is added dropwise. The reaction is carefully monitored by TLC.
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Final Work-up: Once the reduction is complete, the reaction is quenched with methanol, followed by the addition of a saturated solution of Rochelle's salt. The mixture is stirred until two clear layers are formed. The organic layer is separated, washed, dried, and concentrated to afford 2-Methylthiazole-5-carbaldehyde.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Purity Determination: Purity is typically reported as ≥95%.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the methyl protons, a singlet for the thiazole ring proton, and a singlet for the aldehyde proton. The chemical shifts would be characteristic of the electronic environment of these protons.
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¹³C NMR (CDCl₃, 100 MHz): Characteristic signals for the methyl carbon, the thiazole ring carbons, and the carbonyl carbon of the aldehyde would be observed.
Mass Spectrometry (MS):
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Electron Ionization (EI-MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 127.17). Fragmentation patterns would be consistent with the structure of 2-Methylthiazole-5-carbaldehyde.
Signaling Pathway Involvement of Derivatives
While specific signaling pathway data for 2-Methylthiazole-5-carbaldehyde is not extensively documented, its derivatives, particularly those with a 2-amino-4-methyl-thiazole core, have been investigated for their biological activities. These studies provide insights into the potential mechanisms of action for compounds derived from this scaffold. A notable mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth.
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-amino-4-methyl-thiazole derivatives.[4]
This pathway illustrates how derivatives of the 2-methylthiazole scaffold can interfere with the VEGFR-2 signaling cascade. By binding to the receptor, these compounds can inhibit its autophosphorylation, thereby blocking downstream signaling pathways that are essential for angiogenesis. This mechanism highlights the potential of this chemical class in the development of anti-cancer therapies.[4]
Safety and Handling
2-Methylthiazole-5-carbaldehyde should be handled with care in a laboratory setting. It is advisable to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
This technical guide serves as a foundational resource for professionals engaged in research and development involving 2-Methylthiazole-5-carbaldehyde. The information provided is intended to facilitate further investigation and application of this versatile chemical compound.
